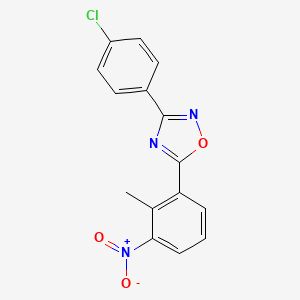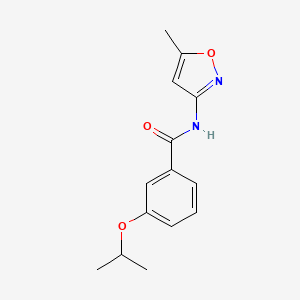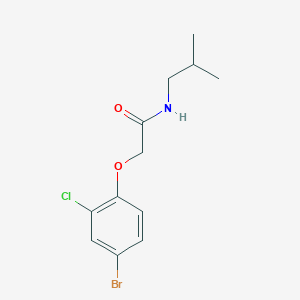![molecular formula C13H16N2O B5708358 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5708358.png)
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole, also known as DMPEI, is a chemical compound that belongs to the class of imidazole derivatives. DMPEI has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole exerts its biological effects by binding to the orthosteric site of GPR35, which leads to the activation of downstream signaling pathways such as the Gαq/11-PLCβ-IP3-DAG pathway and the β-arrestin pathway. The activation of these pathways can result in various physiological responses such as calcium mobilization, cytokine production, and cell migration.
Biochemical and Physiological Effects:
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to have various biochemical and physiological effects, including the modulation of immune response, inflammation, and pain sensation. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to induce the production of pro-inflammatory cytokines such as IL-6 and IL-8, as well as the migration of immune cells such as monocytes and macrophages. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has also been shown to enhance the sensitivity of nociceptive neurons to painful stimuli, leading to increased pain perception.
実験室実験の利点と制限
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for GPR35, as well as its stability and solubility in aqueous solutions. However, 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole also has some limitations, including its potential toxicity and off-target effects, as well as the lack of structural information on GPR35.
将来の方向性
There are several future directions for the study of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole and its potential applications in scientific research. One direction is to further elucidate the structure and function of GPR35 and its interactions with 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole and other ligands. Another direction is to explore the therapeutic potential of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole and other GPR35 agonists in various diseases such as inflammatory bowel disease, cancer, and neurological disorders. Additionally, the development of more selective and potent GPR35 ligands could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
合成法
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol, which is then reacted with imidazole in the presence of a dehydrating agent to yield 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole. The purity and yield of 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole can be optimized through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been widely used in scientific research as a potential ligand for G protein-coupled receptors (GPCRs), which are a class of membrane proteins that play a crucial role in cellular signaling pathways. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has been shown to selectively activate GPR35, a GPCR that is involved in various physiological processes such as immune response, inflammation, and pain sensation. 1-[2-(3,4-dimethylphenoxy)ethyl]-1H-imidazole has also been used as a tool compound to study the structure and function of GPCRs, as well as to develop novel therapeutics for various diseases.
特性
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-3-4-13(9-12(11)2)16-8-7-15-6-5-14-10-15/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKFUZSRFSKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)


![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)


![N-benzyl-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5708352.png)
![4-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl propionate](/img/structure/B5708353.png)
![2-(3-bromo-4-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B5708359.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)
